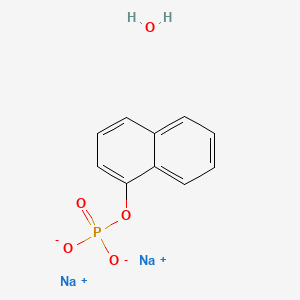

Sodium naphthalen-1-yl phosphate hydrate

Description

Significance of Aryl Phosphate (B84403) Esters in Chemical and Biochemical Research

Aryl phosphate esters, a class of organic compounds characterized by a phosphate group linked to an aromatic ring, are of paramount importance in both chemical and biochemical research. Their significance stems from their structural resemblance to naturally occurring phosphate esters, which are integral to numerous biological processes. oup.com In the realm of biochemistry, aryl phosphates serve as invaluable tools for studying the kinetics and mechanisms of various enzymes, particularly phosphatases, which catalyze the hydrolysis of phosphate esters. nih.govresearchgate.net The stability of the phosphate ester bond, combined with its susceptibility to enzymatic cleavage, makes these compounds ideal for probing enzyme activity.

Overview of Sodium Naphthalen-1-yl Phosphate Hydrate (B1144303) as a Model Substrate in Academic Investigations

Among the various aryl phosphate esters, sodium naphthalen-1-yl phosphate hydrate stands out as a widely used model substrate. Its utility lies in the fact that its hydrolysis, catalyzed by enzymes such as acid and alkaline phosphatases, yields 1-naphthol (B170400). nih.govlabcarediagnostics.com This product can be readily detected and quantified, often through colorimetric methods, providing a straightforward means of assaying enzyme activity. labcarediagnostics.com This property has led to its extensive use in enzyme kinetics studies and in the screening of potential enzyme inhibitors.

Properties

IUPAC Name |

disodium;naphthalen-1-yl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJPCVOIUDUWLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Na2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification

Established Synthetic Pathways for Naphthalen-1-yl Phosphate (B84403) Derivatives

The primary route to naphthalen-1-yl phosphate derivatives commences with the phosphorylation of the corresponding naphthol. This is followed by conversion to the desired salt and subsequent hydration.

Phosphorylation of Naphthols

The foundational step in synthesizing naphthalen-1-yl phosphate is the phosphorylation of 1-naphthol (B170400). This reaction introduces a phosphate group to the hydroxyl moiety of the naphthol. A common and well-established method for this transformation involves the use of phosphorylating agents such as phosphorus oxychloride (POCl₃). The reaction typically proceeds by nucleophilic attack of the hydroxyl group of 1-naphthol on the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This initial reaction forms a dichlorophosphate (B8581778) intermediate, which can further react. Subsequent hydrolysis of the remaining P-Cl bonds is necessary to yield the final phosphate ester. researchgate.netresearchgate.net

The general reaction can be summarized as:

C₁₀H₇OH + POCl₃ → C₁₀H₇OP(O)Cl₂ + HCl

C₁₀H₇OP(O)Cl₂ + 2H₂O → C₁₀H₇OP(O)(OH)₂ + 2HCl

This process creates naphthalen-1-yl phosphate, the essential precursor to its sodium salt.

Formation of Sodium Salts and Hydrated Forms

Following the successful phosphorylation of 1-naphthol, the resulting naphthalen-1-yl phosphate, which is an acidic compound, is neutralized with a sodium-containing base to form the corresponding sodium salt. chemimpex.comchemimpex.com A common laboratory and industrial practice involves the use of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The reaction is a straightforward acid-base neutralization:

C₁₀H₇OP(O)(OH)₂ + NaOH → C₁₀H₇OP(O)(OH)(ONa) + H₂O

Further addition of a base can lead to the formation of the disodium (B8443419) salt. The resulting sodium naphthalen-1-yl phosphate can then be isolated from the reaction mixture. The formation of the hydrated form is typically achieved during the purification process, often through crystallization from an aqueous solution. The water molecules from the solvent become incorporated into the crystal lattice of the salt, leading to the formation of sodium naphthalen-1-yl phosphate hydrate (B1144303). chemimpex.comchemimpex.com The degree of hydration can vary depending on the crystallization conditions. Commercial suppliers often provide this compound as a monohydrate. chemimpex.comchemimpex.comsigmaaldrich.com

Methodological Considerations in Synthesis and Optimization

The synthesis of phosphate esters, including sodium naphthalen-1-yl phosphate hydrate, is not without its challenges. Researchers are continuously exploring ways to improve efficiency, yield, and purity, while also developing novel synthetic strategies.

Challenges and Mitigation Strategies in Laboratory Synthesis

Several challenges can arise during the laboratory synthesis of aryl phosphate esters. One significant issue is the potential for side reactions. The reactivity of phosphorylating agents like POCl₃ can lead to the formation of pyrophosphates or other undesired byproducts if the reaction conditions are not carefully controlled. researchgate.net Moreover, the purification of the final product can be complex. The removal of unreacted starting materials, byproducts, and any remaining inorganic salts is crucial to obtaining a pure product. google.comgoogle.com

Mitigation Strategies:

| Challenge | Mitigation Strategy |

| Side Reactions | Careful control of reaction temperature, stoichiometry of reactants, and order of addition. Use of a non-reactive solvent. |

| Purification | Chromatographic techniques, such as column chromatography, can be employed to separate the desired product from impurities. Recrystallization is also a powerful purification method. epa.gov Washing the crude product with dilute acidic solutions and then water can help remove catalyst residues and other water-soluble impurities. google.comgoogle.com |

| Moisture Sensitivity | The use of anhydrous solvents and reaction conditions is important, as phosphorylating agents are often sensitive to moisture. rsc.org |

Emerging Methodologies in Phosphate Ester Synthesis

The field of organic synthesis is constantly evolving, with new methodologies being developed to overcome the limitations of traditional approaches. In the context of phosphate ester synthesis, several innovative strategies have emerged.

Recent advances include the development of catalytic methods for phosphorylation, which can offer milder reaction conditions and improved selectivity. oaepublish.comnih.gov For instance, enzymatic phosphorylation presents a highly specific and environmentally friendly alternative, although its application on an industrial scale can be limited by the cost of enzymes and cofactors like ATP. daneshyari.commdpi.com

Furthermore, advancements in areas such as flow chemistry and microwave-assisted synthesis are being explored to enhance the efficiency and scalability of phosphorylation reactions. Radical phosphorylation has also gained attention as a novel method for forming P-C and P-O bonds. oaepublish.com These emerging techniques hold the promise of more sustainable and efficient routes to this compound and its derivatives.

Chemical Modifications for Advanced Probe and Derivative Development

Sodium naphthalen-1-yl phosphate itself serves as a valuable substrate for detecting enzyme activity, particularly phosphatases. chemimpex.comchemimpex.com However, the core naphthalene (B1677914) phosphate structure can be chemically modified to create a diverse range of advanced probes and derivatives with tailored properties for various applications, especially in the realm of bioimaging and diagnostics. nih.govrsc.org

The naphthalene moiety is inherently fluorescent, and modifications to its structure can fine-tune its photophysical properties, such as absorption and emission wavelengths. rsc.orgresearchgate.net By strategically introducing different functional groups to the naphthalene ring, researchers can develop fluorescent probes with enhanced brightness, photostability, and sensitivity.

A key application of these modified derivatives is in the development of "turn-on" fluorescent probes for enzyme detection. nih.govresearchgate.net In a typical design, the phosphate group acts as a quenching or modulating moiety. Upon enzymatic cleavage of the phosphate group by a phosphatase, the fluorophore is "turned on," resulting in a significant increase in fluorescence intensity. This enzymatic activation allows for the sensitive and selective detection of phosphatase activity in biological systems. nih.gov

Furthermore, naphthalenediimide derivatives, which can be synthesized from naphthalenetetracarboxylic acid, are being investigated for their potential in bioimaging. unito.itresearchgate.net The synthesis of amphiphilic naphthalenediimides allows for their incorporation into lipid bilayers, making them suitable for imaging cell membranes. researchgate.net The development of naphthalene-based probes with two-photon absorption capabilities is also an active area of research, as these probes allow for deeper tissue imaging with reduced photodamage. researchgate.net

The versatility of the naphthalene scaffold, combined with the reactivity of the phosphate group, provides a rich platform for the design and synthesis of a wide array of sophisticated chemical tools for biological and medical research. nih.gov

Reactivity and Mechanistic Investigations

Fundamental Principles of Phosphate (B84403) Ester Hydrolytic Cleavage

The hydrolysis of phosphate esters, such as sodium naphthalen-1-yl phosphate, involves the cleavage of a P-O bond and is a reaction of significant interest due to its biological relevance in processes like signal transduction, energy metabolism, and nucleic acid chemistry. nih.gov Though thermodynamically favorable, the hydrolysis of phosphate mono- and diesters is kinetically slow at neutral pH, a stability that is crucial for their roles as genetic information carriers and metabolic intermediates. acs.org The investigation into their hydrolysis mechanisms reveals a complex interplay of factors including the nature of the leaving group, the role of proton transfer, and the influence of catalysts like metal ions.

The uncatalyzed hydrolysis of phosphate monoesters has been a subject of extensive experimental and computational research, revealing multiple potential reaction pathways. rsc.org The mechanism can be influenced by factors such as the pKa of the leaving group and the specific reaction conditions. nih.govacs.org Generally, these pathways are categorized based on the timing of bond formation with the nucleophile (water) and bond cleavage with the leaving group.

The hydrolysis of phosphate monoester dianions can proceed through several mechanistic pathways, broadly classified as concerted or stepwise. researchgate.net These pathways are often described using the IUPAC nomenclature of ANDN (associative concerted), DN + AN (stepwise dissociative), and AN + DN (stepwise associative). researchgate.net

Stepwise Dissociative (DN + AN): This mechanism involves the departure of the leaving group in the rate-determining step to form a highly reactive, transient metaphosphate intermediate. researchgate.netresearchgate.net This intermediate is then rapidly attacked by a water molecule. This pathway is characterized by a "loose" transition state where the bond to the leaving group is substantially broken, and the bond to the incoming nucleophile has not yet significantly formed. nih.gov Experimental evidence, such as linear free energy relationships and kinetic isotope effects for phosphate monoesters with good leaving groups, often supports a dissociative-like mechanism. nih.gov

Stepwise Associative (AN + DN): In this pathway, the nucleophilic attack of water precedes the departure of the leaving group, leading to the formation of a pentacoordinate phosphorane intermediate. researchgate.net This intermediate subsequently breaks down to release the leaving group. This mechanism involves a "tight" transition state with significant bonding to both the incoming nucleophile and the leaving group. nih.gov

Concerted (ANDN): This mechanism involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. researchgate.netresearchgate.net Depending on the relative extent of bond formation and bond cleavage at the transition state, it can be described as having either associative or dissociative character. nih.gov

Computational studies have shown that the energy difference between these pathways can be small, and the preferred mechanism can depend on the specific substrate and reaction environment. acs.orgacs.org For many phosphate monoesters, a dissociative pathway is favored, particularly with good leaving groups. nih.govacs.org However, as the leaving group becomes poorer, the energy barrier for the associative pathway decreases, making it a more viable alternative. acs.org

The acidity of the leaving group, quantified by its pKa, has a profound effect on the rate and mechanism of phosphate monoester hydrolysis. A linear free energy relationship (LFER) exists, where the logarithm of the hydrolysis rate constant correlates with the pKa of the leaving group's conjugate acid. nih.gov For the hydrolysis of phosphate monoester dianions, a steep negative slope (βlg value of -1.23) is observed, indicating a large degree of P-O bond cleavage in the transition state and the development of significant negative charge on the leaving group oxygen. rsc.org This is characteristic of a dissociative-like mechanism. nih.gov

The general principle is that a more acidic leaving group (lower pKa) is a better leaving group, leading to a faster hydrolysis rate. ttu.ee Computational studies have systematically investigated this relationship, demonstrating a mechanistic shift from a more dissociative (solvent-assisted) pathway for good leaving groups to a more associative (substrate-assisted) pathway for poor leaving groups. acs.orgrsc.org The crossover point where the mechanisms become competitive is predicted to occur for simple alcohol leaving groups. nih.govacs.org

Below is a table illustrating the effect of the leaving group's pKa on the calculated activation free energies (ΔG‡) for the hydrolysis of various aryl phosphate monoesters via competing pathways.

| Leaving Group | pKa | ΔG‡ (Substrate-Assisted) (kcal/mol) | ΔG‡ (Solvent-Assisted) (kcal/mol) | Preferred Pathway |

|---|---|---|---|---|

| 4-Nitrophenolate | 7.14 | 42.5 | 36.9 | Solvent-Assisted |

| 4-Cyanophenolate | 7.95 | 44.5 | 38.1 | Solvent-Assisted |

| 4-Formylphenolate | 7.66 | 43.8 | 37.8 | Solvent-Assisted |

| 4-Acetylphenolate | 8.05 | 44.8 | 38.3 | Solvent-Assisted |

| 4-Fluorophenolate | 9.95 | 48.1 | 41.5 | Solvent-Assisted |

| Phenolate (B1203915) | 9.99 | 48.3 | 41.6 | Solvent-Assisted |

| 4-Methylphenolate | 10.26 | 48.9 | 42.1 | Solvent-Assisted |

| Methoxide (from Methyl Phosphate) | ~15.5 | 44.0 | 46.8 | Substrate-Assisted |

Data derived from computational studies on the hydrolysis of substituted aryl phosphate monoesters and methyl phosphate. The pKa values and activation energies illustrate the trend of mechanistic preference based on the leaving group's acidity. For aryl phosphates (good leaving groups), the solvent-assisted (dissociative) pathway is consistently favored. For methyl phosphate (a poor leaving group), the substrate-assisted (associative) pathway becomes energetically preferred. acs.org

Proton transfer is a critical component of the hydrolysis mechanism for phosphate esters, as the attacking water molecule must be deprotonated to become a more potent nucleophile (hydroxide). longdom.orgnih.gov In uncatalyzed hydrolysis, this can occur through several pathways:

Solvent-Assisted Proton Transfer: In this mechanism, surrounding water molecules act as a proton relay, accepting a proton from the attacking water molecule. This is often associated with the more dissociative pathway favored by good leaving groups. acs.org The nucleophile is stabilized by the solvent without being fully deprotonated in the rate-limiting transition state. acs.org

Substrate-Assisted Proton Transfer: Here, one of the non-bridging oxygen atoms of the phosphate group itself acts as the base, accepting a proton from the attacking water molecule. acs.org This pathway is typically coupled with a more associative mechanism and becomes more favorable for substrates with poor leaving groups, such as alkyl phosphates. acs.orgacs.org The pKa of the non-bridging oxygens of phosphate monoesters (around 6-7) makes this intramolecular proton transfer plausible. rsc.org

Metal ions can act as potent catalysts for the hydrolysis of phosphate esters, often achieving significant rate enhancements. nih.govlibretexts.org This catalytic activity is central to the function of many enzymes, known as metallophosphatases. nih.gov The primary roles of the metal ion in catalysis include activating the phosphorus center toward nucleophilic attack, providing a metal-coordinated hydroxide (B78521) nucleophile, and stabilizing the leaving group. frontiersin.org

One of the principal mechanisms of metal-ion catalysis is through Lewis acid activation. frontiersin.orgresearchgate.net A metal ion, acting as a Lewis acid (an electron-pair acceptor), coordinates to one of the non-bridging oxygen atoms of the phosphate group. libretexts.orgwikipedia.org This interaction has several key effects:

Polarization of the P-O Bond: By withdrawing electron density from the phosphate group, the metal ion makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water or a hydroxide ion. libretexts.orgnih.gov

Charge Neutralization: The coordination of a positively charged metal ion helps to neutralize the negative charge of the phosphate monoester dianion, reducing electrostatic repulsion with the incoming nucleophile. researchgate.net

Stabilization of the Transition State: The metal ion can stabilize the increased negative charge that develops on the oxygen atoms in the trigonal bipyramidal transition state or intermediate. researchgate.net

Various metal ions, including Zn(II), Cu(II), Fe(III), and lanthanide ions like La(III) and Ce(IV), have been shown to be effective Lewis acid catalysts for phosphate ester hydrolysis. frontiersin.orgacs.org Computational and experimental studies indicate that in the presence of metal ions, the reaction mechanism often shifts towards a more associative pathway, in contrast to the dissociative mechanism often favored in the uncatalyzed reaction. nih.govrsc.org The metal ion's ability to organize the reactants and stabilize the transition state facilitates a lower-energy pathway for hydrolysis.

Metal-Ion Catalyzed Hydrolysis Mechanisms of Phosphate Esters

Specific Mechanistic Studies on Naphthalen-1-yl Phosphate Hydrolysis

Specific studies on naphthalen-1-yl phosphate and closely related aryl phosphates provide a clearer picture of its hydrolysis under various conditions.

The rate of hydrolysis of naphthalen-1-yl phosphate is highly dependent on the pH of the solution. This dependence is a direct consequence of the ionization state of the phosphate group. Naphthalen-1-yl phosphate is a dibasic acid with reported pKa values of pKa1 = 1.24 and pKa2 = 5.85. researchgate.net This means that below pH 1.24, it exists predominantly as the neutral acid; between pH 1.24 and 5.85, it is primarily in its monoanionic form; and above pH 5.85, the dianionic form dominates.

Experimental studies on related o-carboxy-naphthyl phosphates show a striking pH-dependency, with the maximum rate of hydrolysis occurring at a pH of approximately 5-6. acs.org In this pH range, the compound exists mainly in its di-ionic (monoanionic phosphate) form. acs.org The hydrolysis rate is significantly lower in the extreme acid region and the compound is effectively stable in strong alkaline solutions. acs.org This bell-shaped pH-rate profile, with a rate maximum around pH 4-5, is characteristic of the hydrolysis of many phosphate monoesters. frontiersin.org The enhanced reactivity of the monoanion compared to the dianion is a key feature of this reaction, except for substrates with exceptionally good leaving groups. acs.org

| pH Range | Predominant Species | Relative Rate of Hydrolysis | Reference |

|---|---|---|---|

| < 1.24 | Neutral Acid | Very Stable / Slow | acs.org |

| ~ 5-6 | Monoanion / Dianion Equilibrium | Maximum Rate / Unstable | acs.org |

| > 7 | Dianion | Stable / Very Slow | acs.org |

The mechanism for the hydrolysis of aryl phosphate monoanions, the most reactive species for naphthalen-1-yl phosphate, is proposed to proceed without a stable reaction intermediate. frontiersin.org Instead, the reaction goes through a high-energy transition state. For aryl phosphates, the evidence points towards a dissociative mechanism with a metaphosphate-like transition state. frontiersin.orgsquarespace.com

Enzymatic Interactions and Applications

Sodium Naphthalen-1-yl Phosphate (B84403) Hydrate (B1144303) as a Substrate for Phosphatases

Phosphatases are a class of hydrolase enzymes responsible for removing phosphate groups from a wide array of molecules, including proteins, nucleotides, and alkaloids. ontosight.ai Sodium naphthalen-1-yl phosphate is widely employed in laboratory settings to measure the activity of these enzymes. ontosight.airesearchgate.net The enzymatic reaction involves the hydrolysis of the phosphate ester bond, releasing inorganic phosphate and 1-naphthol (B170400). researchgate.net

Acid phosphatases (ACPs) are a group of phosphatases that exhibit optimal activity in acidic environments (pH < 7). They are found in various tissues, including the prostate, liver, spleen, and bone. Sodium naphthalen-1-yl phosphate is a well-established substrate for assaying the activity of ACP, particularly human prostatic acid phosphatase (PAP). nih.gov The hydrolysis of this substrate by PAP has been studied to determine key kinetic parameters, which are crucial for understanding the enzyme's efficiency and its interaction with the substrate.

Research has shown that the kinetics of human prostatic acid phosphatase can exhibit positive cooperativity with 1-naphthyl phosphate, meaning the binding of one substrate molecule to the enzyme enhances the binding of subsequent molecules. researchgate.net Kinetic parameters for the hydrolysis of 1-naphthyl phosphate by human prostatic acid phosphatase have been determined under various conditions. nih.gov For example, one study established a continuous assay that measured the release of 1-naphthol to determine the Michaelis constant (Km) and the catalytic rate constant (kcat) at different pH values. nih.gov

Table 1: Kinetic Parameters for Human Prostatic Acid Phosphatase with 1-Naphthyl Phosphate

| pH | Km (mM) | kcat (s⁻¹) |

| 3.8 | 0.45 | 1150 |

| 4.5 | 0.22 | 1230 |

| 5.7 | 0.16 | 1060 |

Data sourced from a continuous assay of human prostatic acid phosphatase in aqueous solution. nih.gov

Alkaline phosphatases (ALPs) are enzymes that function optimally in alkaline environments (pH > 7). wikipedia.org They are widespread in nature and play significant roles in processes like bone mineralization and nutrient metabolism. ontosight.ainih.gov Mammalian ALPs, in particular, demonstrate broad substrate specificity, hydrolyzing a variety of phosphomonoesters. nih.gov

Alpha-naphthyl phosphate is a recognized synthetic substrate for detecting the activity of various alkaline phosphatase isoenzymes, including those from bone, liver, and kidney. ontosight.ai The enzymatic reaction produces alpha-naphthol, which can be coupled with other reagents to form a colored product for quantification. ontosight.ai Kinetic studies have been performed to characterize the interaction between ALP and 1-naphthyl phosphate. An electrochemical assay designed to measure ALP activity in human serum determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for this substrate-enzyme pair. researchgate.net

Table 2: Kinetic Parameters for Alkaline Phosphatase with 1-Naphthyl Phosphate

| Enzyme Source | Km (mM) | Vmax (µmol/min) |

| General ALP | 2.77 | 0.33 |

Data sourced from an electrochemical assay for total alkaline phosphatase activity. researchgate.net

Enzyme Inhibition Studies Utilizing Naphthalen-1-yl Phosphate

While naphthalen-1-yl phosphate is primarily used as a substrate, the products of its hydrolysis—1-naphthol and, more importantly, inorganic phosphate (Pi)—are central to understanding the mechanisms of phosphatase inhibition.

The inorganic phosphate released from the hydrolysis of substrates like naphthalen-1-yl phosphate is a well-known inhibitor of phosphatases. This phenomenon is a classic example of end-product inhibition, where the product of an enzymatic reaction binds to the enzyme and decreases its activity. nih.gov

Studies on both acid and alkaline phosphatases have consistently shown that inorganic phosphate acts as a competitive inhibitor. google.comscience.gov Competitive inhibition occurs when the inhibitor molecule (in this case, phosphate) resembles the substrate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding. google.com In the case of phosphatases, the phosphate ion (Pi) competes with the phosphate group of the substrate, such as naphthalen-1-yl phosphate, for binding to the catalytic site. google.com The extent of this inhibition is dependent on the concentration of the phosphate inhibitor. nih.gov This competitive mechanism is supported by kinetic studies showing that the presence of phosphate increases the apparent Km of the enzyme but does not affect the Vmax. google.com

Broader Context of Phosphoryl Transfer Reactions in Biological Systems

The enzymatic hydrolysis of sodium naphthalen-1-yl phosphate is a type of phosphoryl transfer reaction, a class of reactions that is absolutely central to life. researchgate.net These reactions form the chemical basis for many of the most fundamental processes in living organisms. researchgate.net

Phosphate esters, such as sodium naphthalen-1-yl phosphate, are ubiquitous in biology and perform a multitude of critical functions. Their importance stems from the unique properties of the phosphoryl group.

Key roles of phosphate esters include:

Energy Currency: High-energy phosphate esters, most notably adenosine (B11128) triphosphate (ATP), are the primary molecules used for storing and transferring energy within cells to drive metabolic processes.

Genetic Information: The backbone of DNA and RNA is composed of a chain of nucleotides linked by phosphodiester bonds. The stability and negative charge of this backbone are crucial for the reliable storage and transmission of genetic information.

Cellular Signaling: The reversible phosphorylation and dephosphorylation of proteins, catalyzed by kinases and phosphatases, is a primary mechanism for controlling protein activity and transmitting signals within cells. This process regulates everything from the cell cycle to metabolism.

Structural Components: Phospholipids, which are phosphate-containing lipids, are the fundamental building blocks of all biological membranes, establishing the integrity of cells and their organelles.

The negative charge of phosphate esters at physiological pH is a key feature; it makes them stable against hydrolysis and helps to retain them within the cell membrane. Phosphatases catalyze the cleavage of these stable esters, releasing phosphate and enabling the dynamic regulation of countless biochemical pathways. nih.gov

Development of Enzyme-Based Assays and Biosensors

The enzymatic hydrolysis of sodium naphthalen-1-yl phosphate to 1-naphthol is a cornerstone for the development of sensitive assays and biosensors for detecting phosphatase activity. The generation of 1-naphthol, a molecule with convenient optical and electrochemical properties, allows for quantification of the enzyme's activity through various detection modalities.

Colorimetric and fluorometric assays are among the most common methods for quantifying phosphatase activity, leveraging the unique properties of the 1-naphthol product.

Colorimetric Methods: The classic colorimetric approach is the Azo Dye method. nih.gov In this technique, the enzymatically liberated 1-naphthol, a phenolic compound, is immediately coupled with a diazonium salt (e.g., Fast Blue RR salt) present in the reaction medium. nih.govmdpi.com This simultaneous-coupling reaction occurs rapidly at an alkaline pH and produces an insoluble, intensely colored azo dye. nih.govrsc.org The concentration of the resulting dye, which can be measured spectrophotometrically, is directly proportional to the phosphatase activity. rsc.org

More contemporary colorimetric methods have been developed using nanomaterials. One such strategy employs gold nanoparticles (AuNPs). In the presence of 1-naphthol, modified AuNPs undergo aggregation, leading to a distinct color change in the solution from red to purple, which can be quantified by measuring the shift in the absorption peak. researchgate.net This method provides a highly sensitive platform for the detection of 1-naphthol, with reported limits of detection in the parts-per-million (ppm) range. researchgate.net

Fluorometric Methods: Fluorometric assays offer significantly higher sensitivity compared to their colorimetric counterparts. researchgate.netmdpi.com These methods exploit the intrinsic fluorescence of the 1-naphthol product, whereas the parent substrate, sodium naphthalen-1-yl phosphate, is non-fluorescent. mdpi.comnih.gov The rate of fluorescence increase is directly proportional to the rate of the enzyme-catalyzed reaction. nih.gov This principle allows for the continuous monitoring of enzyme kinetics and the detection of very low levels of enzyme activity. nih.govmdpi.com The high sensitivity of fluorometric assays makes them particularly suitable for applications where sample volume is limited. researchgate.net Advanced applications include the development of ratiometric fluoroimmunoassays for 1-naphthol, which can provide technical support for monitoring exposure to certain pesticides that metabolize into this compound. researchgate.net

Table 1: Comparison of Detection Methods Based on 1-Naphthol

| Method | Principle | Key Reagents | Advantages | Detection Signal |

| Azo Dye Coupling (Colorimetric) | Enzymatically produced 1-naphthol couples with a diazonium salt to form a colored dye. nih.govrsc.org | Sodium naphthalen-1-yl phosphate, Phosphatase, Diazonium Salt (e.g., Fast Blue RR). nih.gov | Simple, robust, well-established. mdpi.com | Change in absorbance (colored product). rsc.org |

| Nanoparticle-Based (Colorimetric) | 1-naphthol induces aggregation of modified gold nanoparticles, causing a color shift. researchgate.net | Sodium naphthalen-1-yl phosphate, Phosphatase, Modified Gold Nanoparticles. researchgate.net | High sensitivity, modern approach. researchgate.net | Shift in absorbance spectrum (e.g., red to purple). researchgate.net |

| Direct Fluorescence (Fluorometric) | Enzymatic conversion of non-fluorescent substrate to fluorescent 1-naphthol. mdpi.comnih.gov | Sodium naphthalen-1-yl phosphate, Phosphatase. | Very high sensitivity, continuous monitoring possible. researchgate.netmdpi.com | Increase in fluorescence intensity. mdpi.com |

Electrochemical biosensors provide a powerful alternative to optical methods, offering advantages such as high sensitivity, simplicity, and potential for miniaturization. mdpi.com In these systems, sodium naphthalen-1-yl phosphate (NPP) is used as an electrochemically inactive substrate for a label enzyme, typically alkaline phosphatase (ALP). nih.govresearchgate.net The enzymatic hydrolysis yields 1-naphthol, which is an electroactive species that can be oxidized at an electrode surface to generate a measurable electrical signal (e.g., current). nih.govnih.gov The key principle is the difference in electrochemical behavior between the substrate and the product; the lack of electroactivity of NPP ensures a low background signal, leading to a high signal-to-background ratio and enhanced sensitivity. nih.govresearchgate.net Various electrochemical techniques, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are used to measure the oxidation of 1-naphthol. kfupm.edu.samdpi.com

To further enhance the sensitivity of electrochemical biosensors, signal amplification strategies such as redox cycling are employed. nih.gov Redox cycling is a process where the product of the enzymatic reaction is repeatedly oxidized and reduced, generating a significantly amplified electrochemical signal from a small number of initial product molecules. nih.gov

In the context of the 1-naphthyl phosphate system, the enzymatically generated 1-naphthol is first electrochemically oxidized at the working electrode to form 1,4-naphthoquinone (B94277). nih.gov A reducing agent, present in the solution, then chemically reduces the 1,4-naphthoquinone back to 1-naphthol. nih.govresearchgate.net This regenerated 1-naphthol can then diffuse back to the electrode surface to be oxidized again. This electrochemical-chemical (EC) cycle can be repeated multiple times, with each molecule of 1-naphthol contributing to the current multiple times, resulting in a substantial amplification of the detection signal. mdpi.com This approach dramatically lowers the detection limits for the target analyte.

The performance of an electrochemical biosensor is critically dependent on the properties of the electrode surface. kfupm.edu.sa Advanced modification strategies are employed to enhance the sensitivity, selectivity, and stability of 1-naphthol detection. These strategies focus on increasing the effective surface area of the electrode, improving the electron transfer rate, and enhancing the electrocatalytic activity towards the oxidation of 1-naphthol. researchgate.netmdpi.com

Various nanomaterials have been successfully used for electrode modification:

Graphene-Based Materials: Three-dimensional graphene networks (3DGN) and graphene oxide composites provide a large surface area and excellent conductivity. researchgate.netmdpi.com The synergistic effect of graphene's π-electron system enhances the electrochemical activity towards 1-naphthol, leading to significantly improved sensitivity. mdpi.com

Metal Oxide Nanostructures: Tin oxide (SnO₂) nanooctahedrons with high-index facets have been shown to possess a large effective electrode area and a high electron transfer rate. researchgate.net These properties result in superior electrocatalytic performance for 1-naphthol oxidation, achieving detection limits in the nanomolar range. researchgate.net

Biomolecules: G-rich DNA (G-DNA) self-assembled on a gold electrode can form a G-quadruplex structure that catalyzes the oxidation of 1-naphthol to 1,4-naphthoquinone. nih.gov The precipitation of the insoluble product on the electrode surface increases the charge transfer resistance, which can be measured with high sensitivity using electrochemical impedance spectroscopy (EIS). nih.gov

These modification strategies are crucial for developing highly sensitive biosensors capable of detecting trace amounts of phosphatase activity, with applications ranging from clinical diagnostics to environmental monitoring. researchgate.netmdpi.com

Analytical and Sensing Methodologies

Spectrophotometric and Fluorometric Quantification of Hydrolysis Products

The enzymatic hydrolysis of sodium naphthalen-1-yl phosphate (B84403) by phosphatases, such as acid phosphatase (ACP) or alkaline phosphatase (ALP), releases 1-naphthol (B170400). This product can be quantified using optical methods like spectrophotometry and fluorometry, which are valued for their simplicity and sensitivity.

Spectrophotometric Methods

Spectrophotometry measures the amount of light absorbed by a chemical substance at a specific wavelength. The direct continuous monitoring of 1-naphthol is possible, as its release can be measured in real-time. researchgate.net A continuous assay for acid phosphatase, for instance, measures the release of 1-naphthol at 320 nm in an aqueous solution. researchgate.netnih.gov This approach allows for the precise determination of the initial reaction rate, which is crucial for steady-state and pre-steady-state kinetic studies of the phosphatase-catalyzed reaction. researchgate.net

Alternatively, 1-naphthol can be reacted with a chromogenic agent to produce a colored complex that absorbs light in the visible region. For example, 1-naphthol can react with diazonium salts like Fast Red-TR to form an intensely colored azo dye, a reaction that has been foundational for kinetic assays of prostatic acid phosphatase (PAP). Another method involves the reaction of 1-naphthol with reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form colored charge-transfer complexes that absorb maximally at 349 nm and 423 nm, respectively. uobabylon.edu.iq The intensity of the color produced is directly proportional to the concentration of 1-naphthol, and therefore to the enzyme activity.

Fluorometric Methods

Fluorometry offers a significant increase in sensitivity compared to spectrophotometry. Assays using sodium naphthalen-1-yl phosphate as a substrate can achieve high catalytic activity concentration measurements. nih.gov The hydrolysis product, 1-naphthol, is fluorescent, and its emission can be measured to quantify enzyme activity. This high sensitivity is particularly advantageous when analyzing samples with low enzyme concentrations. For instance, a ratiometric fluoroimmunoassay has been developed for the sensitive detection of 1-naphthol, a biomarker for the pesticide carbaryl. nih.gov This assay utilizes a nanobody-alkaline phosphatase fusion protein; the ALP hydrolyzes a substrate, ascorbic acid phosphate (AAP), into ascorbic acid (AA). nih.gov The AA then interacts with a manganese dioxide (MnO2) nanosheet, recovering the fluorescence of gold nanoclusters (AuNCs), which provides a highly sensitive readout. nih.gov Such methods can achieve limits of detection significantly lower than conventional immunoassays. nih.gov

Table 1: Comparison of Spectrophotometric and Fluorometric Detection Methods for 1-Naphthol

| Parameter | Spectrophotometric Methods | Fluorometric Methods |

|---|---|---|

| Principle | Measurement of light absorbance by the hydrolysis product (1-naphthol) or its colored derivative. | Measurement of fluorescence emitted by the hydrolysis product (1-naphthol) or a fluorogenic product. |

| Detection Wavelength (Example) | 320 nm (direct for 1-naphthol) researchgate.netnih.gov, 349 nm (with Chloranil), 423 nm (with DDQ) uobabylon.edu.iq | Excitation/Emission wavelengths specific for 1-naphthol or the fluorescent probe used. |

| Sensitivity | Generally lower than fluorometry. | Up to 100 times more sensitive than colorimetric assays. |

| Key Advantage | Allows for direct, continuous monitoring of the reaction. researchgate.net Simple and widely available instrumentation. | Extremely high sensitivity, suitable for low-concentration samples. |

| Application Example | Continuous assay for human prostatic acid phosphatase. researchgate.net | Sensitive detection of alkaline phosphatase reporter gene activity. |

Chromatographic Techniques for Separation and Characterization of Phosphate Esters and Metabolites

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable for the quality control of sodium naphthalen-1-yl phosphate and for studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile compounds. It has been used to assess the purity of sodium 1-naphthyl phosphate preparations by separating the main compound from impurities like free 1-naphthol, inorganic phosphate, and the isomeric 2-naphthyl phosphate. nih.gov This is critical because the presence of such impurities can interfere with enzymatic assays and lead to inaccurate results. nih.gov

Furthermore, HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a definitive method for identifying and quantifying metabolites of naphthalene (B1677914), the parent compound of 1-naphthol. nih.govresearchgate.net This technique allows for the separation and detection of various conjugated metabolites, such as the glucuronide and sulfate (B86663) conjugates of 1-naphthol, as well as mercapturic acids derived from naphthalene epoxide. nih.govresearchgate.net The separation is typically achieved on a reversed-phase column (e.g., C18), where polar metabolites are challenging to retain. nih.govnih.gov Therefore, specialized chromatographic modes like ion-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed for separating highly polar phosphate esters and their metabolites.

Gas Chromatography (GC)

GC is suitable for volatile or semi-volatile compounds. While phosphate esters themselves are generally non-volatile due to their ionic nature, they can be analyzed by GC after a derivatization step. d-nb.info This process converts the polar phosphate group into a less polar, more volatile ester (e.g., a benzyl (B1604629) ester). d-nb.info This approach has been used for the determination of various alkyl and aryl phosphates and their metabolites in biological samples. d-nb.info GC coupled with a flame-photometric detector (FPD) in phosphorus mode provides high selectivity for phosphorus-containing compounds. d-nb.info The characterization of various phosphate esters as stationary phases in GC has also been explored to achieve desired polarity and selectivity in separations. oup.comacs.org

Table 2: Chromatographic Methods for Analysis of Naphthyl Phosphates and Metabolites

| Technique | Principle of Separation | Application for Naphthyl Phosphates | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | Partitioning based on polarity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov | Purity assessment of sodium 1-naphthyl phosphate; separation from 1-naphthol and 2-naphthyl phosphate. nih.gov Separation of naphthalene metabolites. nih.gov | UV-Vis, Mass Spectrometry (MS). |

| HILIC / Ion-Exchange | Separation of highly polar compounds. | Analysis of polar phosphate esters and metabolites that are poorly retained in reversed-phase systems. | MS, Charged Aerosol Detection (CAD). |

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Analysis of phosphate esters after derivatization to increase volatility. d-nb.info | Flame Photometric Detector (FPD), Mass Spectrometry (MS). |

Potentiometric Transduction in Naphthyl Phosphate-Based Assays

Potentiometry measures the difference in electrical potential between two electrodes, providing a signal that can be related to the concentration of a specific ion or molecule. Potentiometric biosensors, particularly those based on ion-selective electrodes (ISEs) and field-effect transistors (FETs), offer a compelling alternative to optical methods for monitoring enzymatic reactions involving sodium naphthalen-1-yl phosphate.

The fundamental principle involves monitoring a change in ion concentration resulting from the enzymatic reaction. The hydrolysis of 1-naphthyl phosphate, for instance, can be tracked by an ISE that is selective for the substrate. nih.gov As the enzyme consumes the substrate, the change in its concentration generates a proportional change in the electrode's potential. This kinetic-potentiometric method allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km). nih.gov

In other configurations, the sensor responds to a product of the enzymatic reaction. For instance, enzyme electrodes can be constructed by immobilizing an enzyme onto the surface of a conventional ISE. nih.gov For phosphatase assays, the hydrolysis of the phosphate ester releases phosphate ions, which could be detected by a phosphate-selective electrode. nih.govmdpi.com Similarly, enzymatic reactions that produce a change in pH can be monitored using pH-sensitive electrodes or FETs. nih.gov The use of potentiometric sensors is advantageous as the signal is typically insensitive to the electrode size, facilitating miniaturization, and they are not affected by sample turbidity or color, which can interfere with spectrophotometric measurements. nih.gov

Table 3: Principles of Potentiometric Assays Using Naphthyl Phosphate

| Sensor Type | Transduction Principle | Analyte Detected | Key Advantage |

|---|---|---|---|

| Substrate-Selective ISE | Measures the change in potential as the substrate (1-naphthyl phosphate) is consumed. nih.gov | 1-Naphthyl Phosphate | Allows for direct kinetic analysis of enzyme activity. nih.gov |

| Product-Selective ISE (e.g., Phosphate ISE) | Measures the change in potential due to the accumulation of a product (inorganic phosphate). nih.gov | Phosphate Ion (PO₄³⁻) | Direct measurement of a key hydrolysis product. |

| pH-FET / pH Electrode | Measures the change in pH resulting from the enzymatic reaction. nih.gov | Hydrogen Ion (H⁺) | Applicable to many enzymatic reactions that involve proton release or consumption. |

Advanced Sensing Platforms Employing Naphthyl Phosphate Derivatives

The quest for higher sensitivity, selectivity, and faster response times has driven the development of advanced sensing platforms that incorporate naphthyl phosphate derivatives. These platforms often leverage nanomaterials and novel electrochemical techniques to amplify the detection signal.

Electrochemical Immunosensors

Electrochemical immunosensors frequently use enzymes like alkaline phosphatase (ALP) as labels. In these systems, sodium naphthalen-1-yl phosphate (often abbreviated as NPP) acts as the substrate. kfupm.edu.saresearchgate.netresearchgate.net The enzymatic hydrolysis of NPP produces 1-naphthol, which is an electroactive species. kfupm.edu.saresearchgate.net The 1-naphthol can be electrochemically oxidized on an electrode surface, generating a current that is proportional to the concentration of the target analyte in the immunoassay. A key advantage is that the substrate (NPP) is often electrochemically inactive, while the product (1-naphthol) is active, leading to a high signal-to-background ratio. kfupm.edu.saresearchgate.net Indium tin oxide (ITO) electrodes are often used in this context due to their favorable electrocatalytic activity towards 1-naphthol. kfupm.edu.saresearchgate.net

Nanomaterial-Based Biosensors

Nanomaterials, with their unique optical, electronic, and catalytic properties, have been integrated into biosensors to enhance performance. nih.govresearchgate.net Gold nanoparticles (AuNPs), for example, can be used to modify electrodes, increasing their surface area and improving the immobilization of enzymes, which can lead to enhanced sensor sensitivity. researchgate.netresearchgate.net

In another advanced application, a combination of silicon nanoparticles (SiNPs) and gold nanoclusters (AuNCs) forms the basis of a ratiometric fluoroimmunoassay. nih.gov In this system, ALP-catalyzed hydrolysis of a phosphate substrate initiates a cascade that leads to the recovery of AuNC fluorescence, enabling highly sensitive detection. nih.gov These nanomaterial-based approaches offer significant improvements in detection limits compared to traditional methods. informahealthcare.commdpi.com

Table 4: Features of Advanced Sensing Platforms

| Platform | Role of Naphthyl Phosphate | Detection Principle | Enhancement Strategy |

|---|---|---|---|

| Electrochemical Immunosensor | Enzyme substrate (for ALP label). kfupm.edu.saresearchgate.net | Electrochemical oxidation of the enzymatic product, 1-naphthol. kfupm.edu.sa | High signal-to-background ratio due to electro-inactive substrate and electro-active product. researchgate.net |

| Nanoparticle-Modified Electrodes | Enzyme substrate. | Potentiometric or amperometric detection of reaction products. | Increased electrode surface area and enhanced enzyme loading using materials like AuNPs. researchgate.net |

| Fluorescence-Based Nanosensors | Part of the signal generation cascade (via ALP). | Fluorescence recovery or quenching involving nanomaterials like AuNCs and MnO₂. nih.gov | Signal amplification through enzymatic turnover and nanomaterial interactions. nih.gov |

Computational and Theoretical Perspectives

Quantum Chemical Studies of Phosphate (B84403) Ester Hydrolysis Mechanisms

Quantum chemical studies have been fundamental in unraveling the complex mechanisms of phosphate ester hydrolysis, a crucial reaction in many biological processes. rsc.orgrsc.org The hydrolysis of aryl phosphates, such as naphthalen-1-yl phosphate, can proceed through multiple potential pathways, making it a challenging reaction to model accurately. rsc.orgacs.orgnih.gov

Elucidating Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry provides powerful tools to map out the potential energy surfaces for the hydrolysis of phosphate esters. These studies help in identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The central debate in the mechanism of phosphate ester hydrolysis revolves around whether the reaction is associative (ANDN), dissociative (DN+AN), or a concerted process. rsc.orgnih.govacs.org

Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to investigate these pathways. rsc.orgacs.org For many phosphate esters, the reaction is shown to proceed through a pentacovalent phosphorane transition state. capes.gov.brrsc.org However, stable phosphorane intermediates are generally not observed in gas-phase calculations, with the attack by the nucleophile (e.g., a hydroxide (B78521) ion) being the rate-determining step. capes.gov.brrsc.orgrsc.org

For the hydrolysis of monoanionic aryl phosphates, studies suggest a mechanism involving a pre-equilibrium proton transfer from a phosphoryl oxygen to the ester oxygen, followed by the rate-limiting cleavage of the P-O bond. acs.orgnih.gov The character of the transition state can shift from associative to dissociative depending on factors like the acidity of the leaving group. acs.org For instance, computational studies comparing alkyl and aryl phosphates have shown that the weakening of the P-O ester bond upon protonation is more pronounced for aryl phosphates, influencing the transition state structure. acs.orgnih.gov

Table 1: Key Features of Computationally Studied Phosphate Hydrolysis Pathways

| Pathway Type | Description | Key Computational Findings |

| Associative (ANDN) | A concerted mechanism where the nucleophile attacks the phosphorus center as the leaving group departs. A single transition state is involved. | Often found to have similar energy barriers to dissociative pathways, suggesting enzymes could select either based on the active site environment. acs.org |

| Dissociative (DN+AN) | A stepwise mechanism involving the formation of a metaphosphate intermediate after the departure of the leaving group, which is then attacked by the nucleophile. | Believed to occur for monoesters with good leaving groups, characterized by loose, dissociative transition states. rsc.org |

| Substrate-Assisted | The phosphate substrate itself acts as a proton acceptor, facilitating the nucleophilic attack. | Computational studies have identified this pathway, though it is often higher in energy than solvent-assisted routes for many substrates. rsc.orgacs.org |

| Solvent-Assisted | One or more solvent (water) molecules mediate the proton transfer from the attacking nucleophile to the phosphate. | Often found to be the dominant pathway in aqueous solution for phosphate monoester dianions. rsc.orgacs.org |

Analysis of Solvation Effects and Proton Transfer Dynamics in Aqueous Solution

The solvent environment, particularly water, plays a critical role in the hydrolysis of charged species like phosphate esters. Computational models must account for solvation to accurately predict reaction energetics. capes.gov.brrsc.org This is often achieved using either explicit solvent models, where individual water molecules are included in the quantum mechanical calculation, or implicit continuum solvation models like the Polarizable Continuum Model (PCM). acs.orgdtic.mil

Studies have shown that gas-phase calculations can yield enormous reaction barriers (e.g., >80-90 kcal/mol), whereas experimental values in solution are significantly lower (e.g., ~30 kcal/mol), highlighting the crucial stabilizing effect of the solvent. acs.org An estimate of solvation effects for cyclic versus acyclic phosphates indicated that most of the observed rate acceleration in solution arises from the differential solvation of the transition states. rsc.org

Proton transfer is another key aspect of the hydrolysis mechanism. longdom.org Calculations have explored two primary modes of proton transfer from the attacking water molecule to the substrate: a direct transfer and an indirect transfer mediated by another water molecule or a catalytic base. longdom.org The indirect, or "solvent-assisted," pathway is often found to be energetically preferred for the hydrolysis of phosphate monoesters in solution. rsc.orgacs.org This pathway involves a water molecule acting as a bridge to transfer the proton from the attacking nucleophile to one of the non-bridging phosphate oxygen atoms. dtic.mil

Correlation of Computational Predictions with Experimental Kinetic Data

A critical validation of any theoretical model is its ability to reproduce experimental observations. In the study of phosphate ester hydrolysis, computational predictions are frequently compared with experimental kinetic data, such as reaction rates and kinetic isotope effects (KIEs). rsc.orgacs.org

Calculated activation free energies (ΔG‡) can be compared directly with those derived from experimental rate constants. For example, a combined quantum mechanics and continuum solvent model for the hydrolysis of a methyl phenyl phosphate diester yielded a total free energy barrier of 30 kcal/mol, which showed good agreement with the experimentally observed barrier of 28.6 kcal/mol. acs.org

Kinetic isotope effects, which measure the change in reaction rate upon isotopic substitution, provide detailed information about bonding changes in the transition state. Computational modeling has become an indispensable tool for interpreting experimental KIEs. acs.orgnih.gov Recent studies have demonstrated the ability of theoretical calculations to reproduce experimentally observed KIEs for the hydrolysis of compounds like p-nitrophenyl phosphate (pNPP), which was crucial in distinguishing between substrate-assisted and the dominant solvent-assisted pathways. rsc.orgacs.org While some computational models initially predicted a substrate-assisted mechanism for pNPP, only the solvent-assisted model could successfully reproduce the experimental KIEs, resolving a long-standing discrepancy between theoretical and experimental models. rsc.orgacs.org

Molecular Dynamics Simulations and Free Energy Calculations Applied to Phosphate Systems

While quantum chemical calculations are excellent for detailing the electronic changes during a reaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvent organization, and other dynamic processes on timescales from picoseconds to microseconds. mdpi.com

For phosphate systems, MD simulations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are used to study enzymatic and non-enzymatic reactions in an explicit solvent environment. researchgate.net This approach treats the reacting part of the system with high-level quantum mechanics while the surrounding environment (protein and/or solvent) is treated with a more computationally efficient molecular mechanics force field.

Free energy calculations, such as umbrella sampling, can be combined with MD simulations to map out the free energy landscape of a reaction along a defined reaction coordinate. researchgate.net This provides a more complete picture of the reaction energetics in a complex, dynamic environment than static quantum chemistry calculations alone. Although specific MD studies on sodium naphthalen-1-yl phosphate hydrate (B1144303) are not prominent in the literature, simulations of related molecules like naphthalene (B1677914) and other phosphate esters provide a clear framework for how such studies would be conducted. mdpi.comnih.govrsc.org For example, MD simulations have been used to investigate the mechanochemical dissociation of trialkylphosphates between sliding iron surfaces, revealing how dissociation rates are influenced by temperature and stress. nih.gov

Derivation of Structure-Reactivity Relationships from Theoretical Models

Theoretical models are instrumental in deriving and understanding structure-reactivity relationships, such as Linear Free Energy Relationships (LFERs). acs.org LFERs correlate reaction rates with substituent properties, providing insight into the reaction mechanism. For phosphate ester hydrolysis, a key LFER is the Brønsted-type plot, which relates the reaction rate to the pKa of the leaving group. The slope of this plot (βlg) gives information about the amount of P-O bond cleavage in the transition state.

Computational studies can systematically vary substituents on a model phosphate ester and calculate the corresponding reaction barriers. This allows for the theoretical prediction of LFERs. For example, studies on phosphate monoester dianions showed that the transition state character gradually changes from associative to more dissociative as the acidity of the leaving group increases, successfully reproducing the experimental LFER. acs.org Such calculations have also been applied to phosphate diesters and triesters, showing how reactivity is sensitive to changes in the nucleophile, the leaving group, and even the non-leaving "spectator" groups. rsc.orgresearchgate.netacs.org This theoretical approach allows for the prediction of reactivity for compounds that react too slowly to be measured experimentally. researchgate.netacs.org

Computational Modeling of Molecular Interactions with Biological Receptors

Understanding how molecules like sodium naphthalen-1-yl phosphate interact with biological targets, such as enzymes or receptors, is crucial for biochemistry and drug design. Computational modeling provides a powerful means to investigate these interactions at an atomic level.

Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. While specific docking studies for sodium naphthalen-1-yl phosphate were not found, the methodology has been applied to structurally similar compounds. For instance, a synthesized propenone containing a naphthalene moiety was docked against the spike glycoprotein (B1211001) of SARS-CoV-2 to investigate its potential binding. scienceopen.com

More advanced computational protein design techniques can be used to create novel receptors for specific target molecules. In one study, computational methods were successfully used to redesign the binding pockets of periplasmic binding proteins to create receptors for pinacolyl methyl phosphonic acid (PMPA), a surrogate for the nerve agent soman. nih.gov This demonstrates the power of computational modeling to not only analyze but also engineer molecular interactions with biological receptors.

Environmental Fate and Degradation Studies

Degradation Mechanisms of Phosphate (B84403) Esters in Environmental Matrices

Phosphate esters are subject to several degradation pathways in the environment, with the most significant being hydrolysis, oxidation, and microbial action. oup.com The specific pathway and its rate are influenced by environmental conditions such as pH, temperature, presence of catalytic agents, and microbial populations. cdc.gov

Hydrolysis is a principal abiotic process responsible for the degradation of phosphate esters in aquatic environments. cdc.gov The reaction involves the cleavage of the ester bond (P-O-C), leading to the formation of an alcohol and a phosphate derivative. cabidigitallibrary.org For Sodium naphthalen-1-yl phosphate hydrate (B1144303), this process would yield 1-naphthol (B170400) and sodium phosphate.

The hydrolysis of phosphate esters can proceed through two main competing pathways cabidigitallibrary.org:

Dissociative Pathway (SN1-like): This is a first-order nucleophilic substitution where the leaving group departs before the nucleophile (water or hydroxide (B78521) ion) attacks the phosphorus center.

Associative Pathway (SN2-like): This is a second-order nucleophilic substitution where the nucleophile attacks the phosphorus atom, forming a transient five-coordinate intermediate, which then breaks down to release the leaving group. cabidigitallibrary.orgcdc.gov This is a common mechanism for base-catalyzed hydrolysis. cdc.gov

The rate of hydrolysis is highly dependent on pH. cdc.gov Generally, phosphate esters are more resistant to hydrolysis under neutral or acidic conditions but degrade more readily in alkaline environments (pH 9.0–9.5). cdc.gov The process involves a stepwise release of the ester substituents, and once the first group is hydrolyzed, the removal of subsequent groups can become more difficult. cdc.gov

Table 1: Factors Influencing Hydrolytic Degradation of Phosphate Esters

| Factor | Influence on Hydrolysis Rate | Mechanism | Reference |

|---|---|---|---|

| pH | Increased rate in alkaline conditions (pH > 7.0) | Base-catalyzed hydrolysis via nucleophilic attack by OH- is more effective. | cdc.gov |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed faster. | ncku.edu.tw |

| Metal Ions | Can catalyze the reaction | Divalent metal ions can facilitate the cleavage of the phosphorus-oxygen bond. | cabidigitallibrary.org |

| Chemical Structure | Rate depends on the leaving group's stability | The pKa of the leaving group influences the reaction rate in the associative pathway. | cabidigitallibrary.org |

Oxidative degradation is another key process that contributes to the breakdown of phosphate esters. In the atmosphere, this occurs primarily through reactions with hydroxyl radicals (•OH). cdc.gov In soil and water, oxidative processes can be mediated by various chemical agents and sunlight (photolysis). cabidigitallibrary.orgresearchgate.net

For aromatic phosphate esters, the initial step of oxidation often involves the hydrocarbon portion of the molecule. tandfonline.com In the case of Sodium naphthalen-1-yl phosphate hydrate, the naphthalene (B1677914) ring would be the primary target for oxidative attack. This can lead to the formation of hydroxylated intermediates. frontiersin.org Subsequent reactions can result in ring cleavage and the formation of smaller, more oxidized byproducts. frontiersin.org

Studies on other phosphate esters have shown that oxidation can lead to the formation of products with approximately twice the molecular weight of the original compound, suggesting polymerization reactions occur as a result of condensation through the oxidized hydrocarbon part of the molecule. tandfonline.com There is little evidence to suggest that condensation occurs through the phosphate groups to form P-O-P linkages during oxidative degradation, as this is more characteristic of thermal reactions. tandfonline.com

Microbial activity is a crucial factor in the degradation of organophosphorus compounds in the environment. oup.com Many microorganisms in soil and water possess enzymes, such as organophosphate hydrolases (also known as phosphotriesterases) and phosphatases, that can catalyze the hydrolysis of the phosphate ester bond. cabidigitallibrary.orgoup.comnih.gov This enzymatic hydrolysis is considered the most significant step in the detoxification and breakdown of these compounds. oup.com

The process can occur through two main routes:

Biotransformation: The compound is altered by microbial enzymes, but not necessarily used as a nutrient source.

Biodegradation/Biomineralization: Microorganisms utilize the organophosphate compound as a source of essential nutrients, particularly phosphorus. mdpi.comresearchgate.net In phosphorus-limited environments, the ability to cleave the ester bond allows microbes to access the phosphate, relieving nutrient stress. mdpi.comresearchgate.net

For this compound, microbes would likely hydrolyze the ester bond to release inorganic phosphate and 1-naphthol. The resulting 1-naphthol could then be further metabolized by hydrocarbon-degrading bacteria. nih.govnih.gov Studies on naphthalene itself show that microbial degradation proceeds through intermediates like cis-1,2-dihydroxy-1,2-dihydronaphthalene, salicylic (B10762653) acid, and catechol before the aromatic ring is cleaved. nih.gov It is plausible that the biodegradation of the naphthyl moiety of the parent compound follows a similar pathway after the initial hydrolysis.

Identification and Characterization of Environmental Degradation Products

The degradation of this compound in the environment is expected to produce a series of intermediate and final products, depending on the dominant degradation pathway.

Hydrolysis: The primary and most direct byproducts are 1-naphthol and sodium phosphate. This reaction cleaves the P-O bond. cabidigitallibrary.org

Oxidation: Oxidative processes, particularly those involving hydroxyl radicals, would initially attack the naphthalene ring. tandfonline.com This could lead to hydroxylated naphthalenes and, upon further oxidation, ring-opening products similar to those seen in the photodegradation of other aromatic esters. frontiersin.org

Biodegradation: Microbial action would also initially produce 1-naphthol and phosphate through enzymatic hydrolysis. oup.com The subsequent biodegradation of 1-naphthol by microorganisms is known to proceed through a series of intermediates. Research on the microbial degradation of naphthalene has identified metabolites such as salicylic acid and catechol, which are then funneled into central metabolic pathways. nih.govnih.gov

Table 2: Potential Environmental Degradation Products of this compound

| Degradation Product | Formation Pathway | Description | Reference |

|---|---|---|---|

| 1-Naphthol | Hydrolysis, Microbial Biodegradation | Initial product from the cleavage of the phosphate ester bond. | cabidigitallibrary.orgoup.com |

| Sodium Phosphate | Hydrolysis, Microbial Biodegradation | The inorganic phosphate component released during bond cleavage. | cabidigitallibrary.orgoup.com |

| Hydroxylated Naphthalenes | Oxidative Degradation | Formed by the attack of hydroxyl radicals or other oxidants on the aromatic ring. | frontiersin.org |

| Salicylic Acid | Microbial Biodegradation (of 1-Naphthol) | A common intermediate in the microbial degradation pathway of naphthalene. | nih.gov |

| Catechol | Microbial Biodegradation (of 1-Naphthol) | A further intermediate following salicylic acid, preceding aromatic ring cleavage. | nih.gov |

| Carbon Dioxide and Water | Complete Mineralization | The final end-products of complete biodegradation by microorganisms. | cabidigitallibrary.org |

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Characterization of Novel Naphthalene-Containing Phosphate (B84403) Derivatives

The synthesis of novel naphthalene-containing phosphate derivatives is a significant area of research, driven by their potential applications as substrates for enzyme assays and as precursors for more complex molecules. Various synthetic strategies have been employed to create a diverse library of these compounds, often involving the phosphorylation of a substituted naphthol.

One common approach involves the reaction of a naphthol derivative with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis to yield the desired phosphate monoester. Modifications to the naphthalene (B1677914) ring, such as the introduction of different substituents, allow for the fine-tuning of the resulting phosphate derivative's properties. For instance, the synthesis of substituted naphthol AS phosphate derivatives has been explored for the localization of leukocyte alkaline phosphatase activity. nih.gov

Another strategy involves the synthesis of phosphoramidate (B1195095) derivatives. For example, naphthyl-substituted phosphoramidate derivatives of stavudine (B1682478) have been synthesized and their enzymatic hydrolysis rates studied. nih.gov These studies provide insights into the chiral selectivity of enzymes towards these derivatives. nih.gov The synthesis of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide has also been reported, involving the refluxing of C10H7-1-HNPPh2 with elemental sulfur. eujournal.orgresearchgate.net

Furthermore, one-pot procedures have been developed for the phosphonylation of heteroaromatic lithium reagents, which can be adapted for the synthesis of naphthalen-1-ylphosphonate and its corresponding phosphonic acid. nih.gov Additionally, the synthesis of naphthalene-1,4-dione analogues has been undertaken to explore their potential as anticancer agents, involving reactions of naphthalene-1,4-dione with various amines. nih.gov The synthesis of β-substituted naphth-1-yl ethylamido derivatives has also been achieved to develop new melatoninergic agonists. nih.gov

The characterization of these novel derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the molecular structure and confirm the position of the phosphate group and other substituents on the naphthalene ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as P=O and P-O-C bonds. mdpi.com

Table 1: Examples of Synthesized Naphthalene-Containing Phosphate Derivatives and Analogues

| Compound Class | Synthetic Approach | Key Findings |

|---|---|---|

| Naphthyl dioxetane phosphates | Not detailed in provided sources | Novel substrates for enzymatic chemiluminescent assays. acs.org |

| Naphthalene-thiourea conjugates | Reaction of 1-naphthoyl isothiocyanate with anilines | Potent and selective inhibitors of alkaline phosphatase. nih.gov |

| Naphthyl substituted phosphoramidates | Not detailed in provided sources | Lipase (B570770) shows superior chiral selectivity towards these derivatives. nih.gov |

| Diethyl naphthalen-1-ylphosphonate | One-pot lithiation–phosphonylation | Converted to the corresponding phosphonic acid by hydrolysis. nih.gov |

| Naphthalene-1,4-dione analogues | Reaction of naphthalene-1,4-dione with amines | Investigated for anticancer potency. nih.gov |

| N-(Naphthalene-1-yl)-P,P-diphenylphosphinothioic amide | Refluxing C10H7-1-HNPPh2 with elemental sulfur | Characterized by single X-ray diffraction. eujournal.orgresearchgate.net |

Design and Development of Fluorescent and Chemiluminescent Probes Based on Naphthalen-1-yl Phosphate Scaffolds

The unique photophysical properties of the naphthalene moiety make it an excellent scaffold for the design of fluorescent and chemiluminescent probes. researchgate.net Naphthalen-1-yl phosphate and its derivatives can be engineered to act as substrates for enzymes, where enzymatic cleavage of the phosphate group triggers a change in fluorescence or the emission of light. This "turn-on" mechanism is a cornerstone of many sensitive detection assays.

Fluorescent Probes:

The design of fluorescent probes often relies on modulating processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.netrsc.org In a typical PET-based probe, the naphthalene fluorophore is quenched by a nearby electron-donating group. Enzymatic removal of the phosphate moiety can disrupt this quenching, leading to a significant increase in fluorescence intensity. scispace.com

For example, a naphthalene-based fluorescent probe was developed for the highly selective detection of cysteine, utilizing a 6-(2-benzothiazolyl)-2-naphthalenol fluorophore connected to an acrylate (B77674) group. rsc.org Another probe, based on 1-hydroxy-2,4-diformylnaphthalene, was synthesized for the detection of sulfites and bisulfites. nih.gov Furthermore, naphthalene derivative fluorescent probes have been designed for the selective detection of metal ions such as Al³⁺, Zn²⁺, Mg²⁺, and for sensing hydrazine. scispace.commdpi.comtandfonline.comresearchgate.netrsc.org

Key characteristics of these probes include:

High Selectivity and Sensitivity: Probes are designed to interact specifically with the target analyte, minimizing interference from other species. rsc.orgmdpi.com

Large Stokes Shift: A large separation between the excitation and emission wavelengths reduces self-quenching and background interference, improving signal-to-noise ratios. rsc.orgrsc.org

Ratiometric Sensing: Some probes exhibit a shift in their emission wavelength upon binding to the analyte, allowing for ratiometric measurements that are independent of probe concentration. researchgate.net

Chemiluminescent Probes:

Chemiluminescent probes based on naphthalen-1-yl phosphate often incorporate a 1,2-dioxetane (B1211799) moiety. acs.orgmdpi.com The phosphate group stabilizes the dioxetane ring. Upon enzymatic dephosphorylation, the resulting unstable phenolate (B1203915) intermediate decomposes, releasing energy in the form of light. mdpi.comsigmaaldrich.com This principle has been applied to develop assays for enzymes like alkaline phosphatase. mdpi.com

The synthesis of naphthyl dioxetane phosphates has been reported as novel substrates for enzymic chemiluminescent assays. acs.org These probes offer several advantages, including:

High Signal-to-Noise Ratio: The absence of an external light source for excitation eliminates background fluorescence, leading to extremely sensitive detection. smu.edu

Glow vs. Flash Luminescence: The kinetics of light emission can be tailored. Some probes produce a rapid "flash" of light, while others exhibit a more sustained "glow," which can be advantageous for certain detection platforms. mdpi.com

The development of these probes has enabled the creation of highly sensitive assays for a variety of enzymes and analytes, with applications in diagnostics, drug discovery, and environmental monitoring.

Table 2: Characteristics of Naphthalene-Based Probes

| Probe Type | Analyte | Key Features |

|---|---|---|

| Fluorescent | Cysteine | Turn-on response, large Stokes shift (140 nm), low detection limit (0.18 μM). rsc.org |

| Fluorescent | Sulfite/Bisulfite | Color change from pink to colorless, low detection limit (9.93 nM). nih.gov |

| Fluorescent | Al³⁺ | High selectivity and sensitivity, 2:1 binding ratio with Al³⁺. mdpi.com |

| Chemiluminescent | Alkaline Phosphatase | Based on aryl phosphate-substituted dioxetane, enables simple enzymatic activity evaluation. mdpi.com |

| Fluorescent | Mitochondrial pH | Large Stokes shift (196 nm), excellent mitochondrial targeting ability. rsc.org |

Bioisosteric Modifications and Their Influence on Biochemical Activity